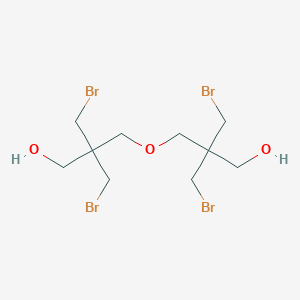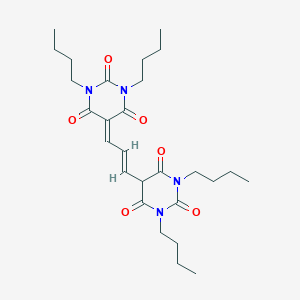
Bis(1,3-dibutylbarbiturate)trimethine oxonol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,3-dibutylbarbiturate)trimethine oxonol, also known as DiBAC4(3), is a fluorescent dye used in scientific research for various applications. It is a lipophilic cationic dye that can be used to measure membrane potential changes in cells.
Wirkmechanismus
The mechanism of action of Bis(1,3-dibutylbarbiturate)trimethine oxonol involves its ability to cross cell membranes and accumulate in the mitochondria. It becomes fluorescent when it binds to the mitochondrial membrane potential. Changes in the membrane potential lead to changes in the fluorescence intensity of the dye, allowing for measurement of membrane potential changes in cells.
Biochemical and Physiological Effects:
Bis(1,3-dibutylbarbiturate)trimethine oxonol has been shown to have minimal effects on cellular function and viability. It is non-toxic and does not affect the activity of enzymes or ion channels in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Bis(1,3-dibutylbarbiturate)trimethine oxonol in lab experiments include its high sensitivity and selectivity for measuring changes in membrane potential. It is also easy to use and can be used in a variety of cell types. However, the limitations include its potential for photobleaching and the need for calibration before use.
Zukünftige Richtungen
There are several future directions for the use of Bis(1,3-dibutylbarbiturate)trimethine oxonol in scientific research. One area of interest is the use of the dye for studying the effects of drugs on mitochondrial function. Another area is the development of new derivatives of the dye with improved properties, such as increased sensitivity and reduced photobleaching. Additionally, the use of Bis(1,3-dibutylbarbiturate)trimethine oxonol in combination with other fluorescent dyes could provide new insights into cellular function and signaling pathways.
Synthesemethoden
The synthesis of Bis(1,3-dibutylbarbiturate)trimethine oxonol involves the reaction of 1,3-dibutylbarbituric acid with trimethine oxonol. The reaction takes place in the presence of a base and an organic solvent.
Wissenschaftliche Forschungsanwendungen
Bis(1,3-dibutylbarbiturate)trimethine oxonol has numerous applications in scientific research. It is commonly used to measure changes in membrane potential in cells, such as neurons, cardiomyocytes, and other excitable cells. It can also be used to study the effects of drugs on membrane potential changes.
Eigenschaften
CAS-Nummer |
110425-49-5 |
|---|---|
Produktname |
Bis(1,3-dibutylbarbiturate)trimethine oxonol |
Molekularformel |
C27H40N4O6 |
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
1,3-dibutyl-5-[(E)-3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H40N4O6/c1-5-9-16-28-22(32)20(23(33)29(26(28)36)17-10-6-2)14-13-15-21-24(34)30(18-11-7-3)27(37)31(25(21)35)19-12-8-4/h13-15,20H,5-12,16-19H2,1-4H3/b14-13+ |
InChI-Schlüssel |
ATJCYSYHWGQAET-BUHFOSPRSA-N |
Isomerische SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |
SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |
Kanonische SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |
Synonyme |
is(1,3-dibutylbarbiturate)trimethine oxonol bis(1,3-dibutylbarbituric acid)trimethyne oxonol di-BA-C4 diBA-C4 DiBaC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



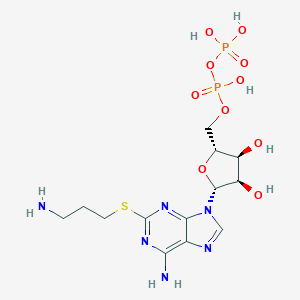
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)

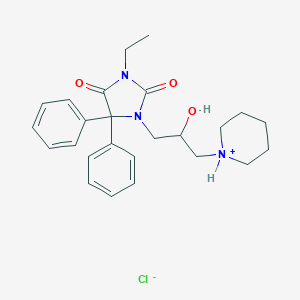
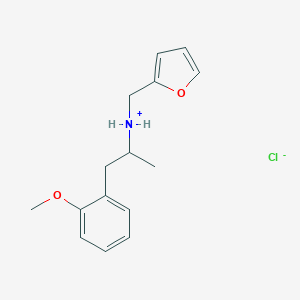
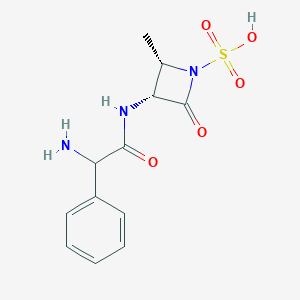
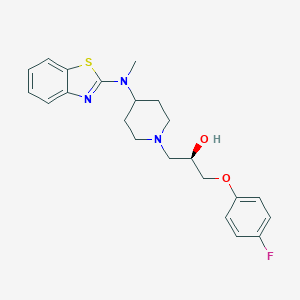
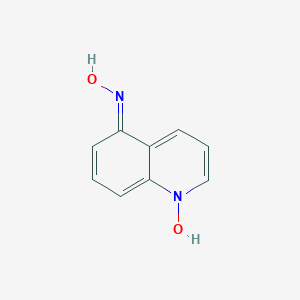
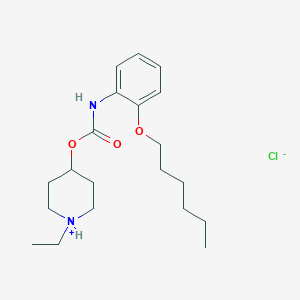
![(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B218337.png)


